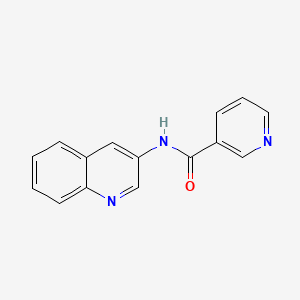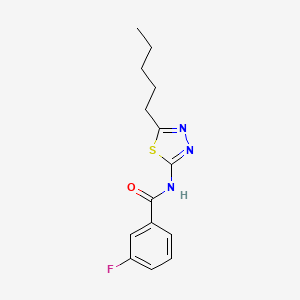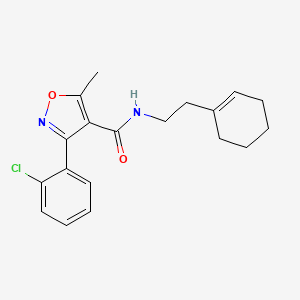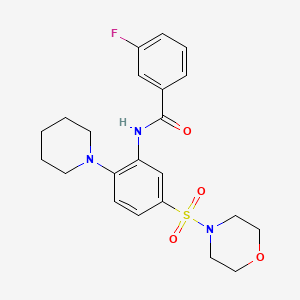
N-quinolin-3-ylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-3-ylpyridine-3-carboxamide, also known as QPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPA belongs to the class of quinoline-based compounds that possess a diverse range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-quinolin-3-ylpyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has also been shown to modulate the expression of certain genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-quinolin-3-ylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound can also be easily modified to create analogs with different biological activities. However, this compound has some limitations for lab experiments. It is toxic at high concentrations, and its effects on normal cells and tissues are not fully understood.
Zukünftige Richtungen
There are several future directions for the research on N-quinolin-3-ylpyridine-3-carboxamide. One direction is to further investigate its potential use in the treatment of cancer and viral infections. Another direction is to study its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing this compound analogs with improved biological activities and reduced toxicity.
Synthesemethoden
N-quinolin-3-ylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine and 2-chloroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-quinolin-3-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-quinolin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-5-3-7-16-9-12)18-13-8-11-4-1-2-6-14(11)17-10-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURZPIILZXOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)


![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)

![5-Azepan-1-yl-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B7543713.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2,4-difluorobenzamide](/img/structure/B7543721.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)

![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)

